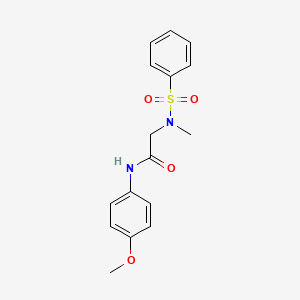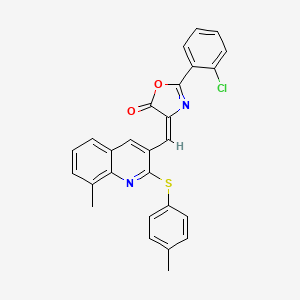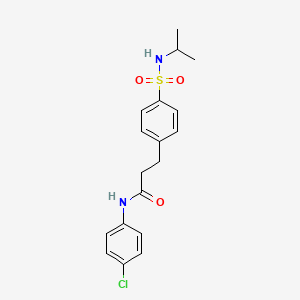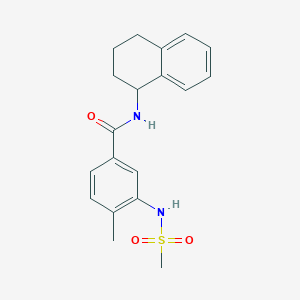
4-Methyl-3-(methylsulfonamido)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(methylsulfonamido)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide, commonly known as TAK-700, is a chemical compound that has been of significant interest in scientific research due to its potential therapeutic applications. TAK-700 is a selective inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase, which plays a crucial role in the biosynthesis of androgens, such as testosterone.
作用机制
TAK-700 inhibits the enzyme 17α-hydroxylase/C17,20-lyase, which is involved in the biosynthesis of androgens, such as testosterone. By inhibiting this enzyme, TAK-700 reduces the production of androgens, which are required for the growth and survival of prostate cancer cells. This results in the inhibition of tumor growth and the induction of apoptosis (programmed cell death) in prostate cancer cells.
Biochemical and Physiological Effects:
TAK-700 has been shown to reduce serum testosterone levels in preclinical and clinical studies. In a phase I/II clinical trial, TAK-700 was found to be well-tolerated and resulted in a significant reduction in serum testosterone levels in patients with advanced prostate cancer. TAK-700 has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
One advantage of TAK-700 is its selectivity for the enzyme 17α-hydroxylase/C17,20-lyase, which reduces the potential for off-target effects. TAK-700 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of TAK-700 is its potential to induce adrenal insufficiency, which can lead to fatigue, weakness, and other adverse effects.
未来方向
Future research on TAK-700 could focus on several areas, including the development of combination therapies with other drugs, the investigation of TAK-700 in other cancers, and the exploration of TAK-700 as a potential treatment for other conditions, such as polycystic ovary syndrome. Additionally, further studies could be conducted to optimize the dosing and administration of TAK-700 to maximize its therapeutic efficacy while minimizing its potential adverse effects.
合成方法
TAK-700 can be synthesized using a multistep process involving several chemical reactions. The starting material for this synthesis is 4-methyl-3-nitrobenzoic acid, which is reacted with thionyl chloride to form 4-methyl-3-chlorobenzoic acid. The resulting acid is then reacted with 1,2,3,4-tetrahydronaphthalen-1-amine to form the corresponding amide. The final step involves the reaction of the amide with methylsulfonyl chloride to yield TAK-700.
科学研究应用
TAK-700 has been extensively studied for its potential therapeutic applications in the treatment of prostate cancer. Prostate cancer is the most common cancer in men, and androgen deprivation therapy (ADT) is the standard treatment for advanced prostate cancer. However, ADT is associated with several adverse effects, including osteoporosis, hot flashes, and sexual dysfunction. TAK-700, as a selective inhibitor of 17α-hydroxylase/C17,20-lyase, has the potential to provide an alternative treatment option for prostate cancer that is more effective and has fewer side effects.
属性
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-10-11-15(12-18(13)21-25(2,23)24)19(22)20-17-9-5-7-14-6-3-4-8-16(14)17/h3-4,6,8,10-12,17,21H,5,7,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKCXAFBAOAXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

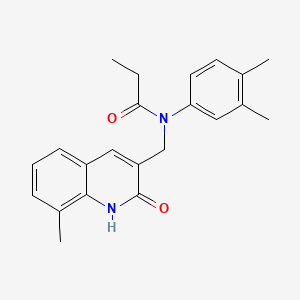

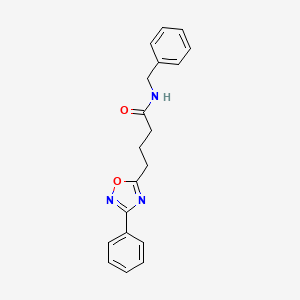
![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
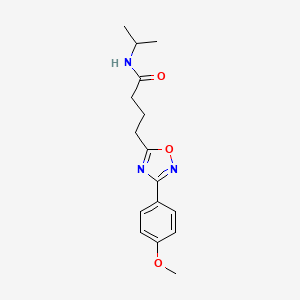
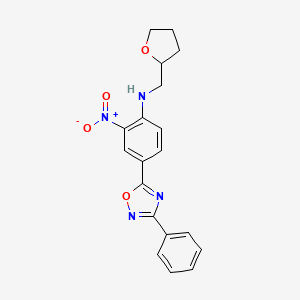
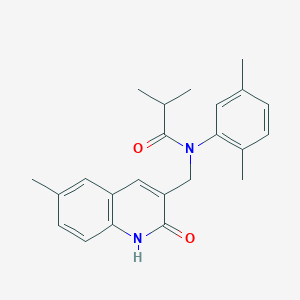
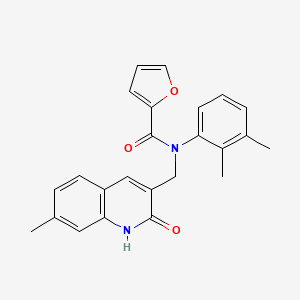
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)

